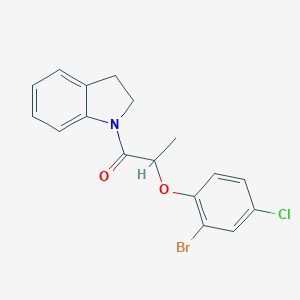
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine and chlorine-substituted phenoxy group attached to a propanoyl indoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and indoline.
Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with a suitable acylating agent, such as propanoyl chloride, under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with indoline in the presence of a catalyst, such as a Lewis acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. It may act as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Interaction: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that result in physiological responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular replication processes.
Comparación Con Compuestos Similares
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can be compared with other similar compounds, such as:
1-[2-(2-Bromo-4-fluorophenoxy)propanoyl]indoline: Similar structure but with a fluorine atom instead of chlorine. This compound may exhibit different chemical reactivity and biological activity.
1-[2-(2-Chloro-4-bromophenoxy)propanoyl]indoline: Similar structure but with the positions of bromine and chlorine atoms reversed. This compound may have different physicochemical properties and applications.
1-[2-(2-Bromo-4-methylphenoxy)propanoyl]indoline: Similar structure but with a methyl group instead of chlorine. This compound may show different pharmacological properties and industrial uses.
Propiedades
Fórmula molecular |
C17H15BrClNO2 |
|---|---|
Peso molecular |
380.7g/mol |
Nombre IUPAC |
2-(2-bromo-4-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15BrClNO2/c1-11(22-16-7-6-13(19)10-14(16)18)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
YXANSUYWSGSUOY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
SMILES canónico |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















